Aldol Diastereoselectivity: Oxazolidinethione vs. Oxazolidinone
In titanium tetrachloride-mediated aldol additions, N-propionyl oxazolidinones and oxazolidinethiones both afford the Evans syn product with high selectivity under standard conditions (1 equiv TiCl4, 2 equiv (−)-sparteine or 1 equiv (−)-sparteine/1 equiv NMP), with selectivities ranging from 97:3 to >99:1 for both auxiliary classes [1]. However, oxazolidinethiones possess the unique ability to access the non-Evans syn aldol adduct by simply adjusting the Lewis acid/amine base stoichiometry—a stereochemical outcome that is not readily achievable with the corresponding oxazolidinone auxiliaries under similar conditions [1]. This stereodivergence is attributed to a switch between chelated and non-chelated transition states, a mechanistic pathway enabled by the thiocarbonyl group's distinct coordination chemistry [2].
| Evidence Dimension | Stereochemical outcome accessibility |
|---|---|
| Target Compound Data | Evans syn (97:3 to >99:1 dr) or non-Evans syn accessible via Lewis acid/amine base ratio modulation |
| Comparator Or Baseline | N-Propionyl oxazolidinone: Evans syn (97:3 to >99:1 dr) only; non-Evans syn not reported under these conditions |
| Quantified Difference | Oxazolidinethione enables stereodivergent access to both Evans and non-Evans syn adducts; oxazolidinone is limited to Evans syn under identical conditions |
| Conditions | TiCl4-mediated aldol addition with (−)-sparteine and/or N-methyl-2-pyrrolidinone as base, 0 °C, CH2Cl2 |
Why This Matters
The ability to access either syn diastereomer from the same auxiliary enables greater synthetic flexibility and route optimization without requiring a separate auxiliary system, reducing procurement costs and streamlining synthesis.
- [1] Crimmins, M. T.; King, B. W.; Tabet, E. A.; Chaudhary, K. Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. J. Org. Chem. 2001, 66 (3), 894–902. View Source
- [2] Shinisha, C. B.; Sunoj, R. B. Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. J. Am. Chem. Soc. 2010, 132 (35), 12319–12330. View Source
